(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Brand Name: Vulcanchem
CAS No.: 1258238-86-6
VCID: VC2768821
InChI: InChI=1S/C17H23BO3/c1-16(2)11-9-14(16)17(3)15(10-11)20-18(21-17)12-5-7-13(19-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3/t11-,14-,15+,17-/m0/s1
SMILES: B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)OC
Molecular Formula: C17H23BO3
Molecular Weight: 286.2 g/mol

(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

CAS No.: 1258238-86-6

Cat. No.: VC2768821

Molecular Formula: C17H23BO3

Molecular Weight: 286.2 g/mol

* For research use only. Not for human or veterinary use.

(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole - 1258238-86-6

Specification

CAS No. 1258238-86-6
Molecular Formula C17H23BO3
Molecular Weight 286.2 g/mol
IUPAC Name (1S,2S,6R,8S)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Standard InChI InChI=1S/C17H23BO3/c1-16(2)11-9-14(16)17(3)15(10-11)20-18(21-17)12-5-7-13(19-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3/t11-,14-,15+,17-/m0/s1
Standard InChI Key CJEDQOKLVJUDJG-RMIITELYSA-N
Isomeric SMILES B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC=C(C=C4)OC
SMILES B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)OC
Canonical SMILES B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)OC

Introduction

Fundamental Properties and Identification

(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborole belongs to the dioxaborole class of compounds, which are characterized by their boron-containing heterocyclic structure. The compound is identified by the CAS registry number 1258238-86-6, which serves as its unique identifier in chemical databases and literature. This compound features a complex stereochemistry as indicated by its name, with specific stereochemical designations (3aS,4S,6S,7aR) that denote the three-dimensional arrangement of atoms within its molecular structure. The systematic naming follows IUPAC conventions, reflecting the compound's intricate structural arrangement including the methanobenzo core and the dioxaborole functional group.

The compound's fundamental physical and chemical properties are summarized in the following table:

PropertyValue
CAS Registry Number1258238-86-6
Molecular FormulaC₁₇H₂₃BO₃
Molecular Weight286.2 g/mol
AppearanceNot specified in available data
Stereochemistry(3aS,4S,6S,7aR) configuration
Primary Functional GroupDioxaborole ring
Secondary Functional Group4-Methoxyphenyl substituent

These physical and chemical properties establish the foundation for understanding the compound's behavior in various chemical environments and its potential applications in synthetic chemistry.

Structural Characteristics and Molecular Architecture

The molecular architecture of (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborole represents a complex arrangement of atoms that contributes significantly to its chemical reactivity and potential applications. The compound consists of a dioxaborole ring system fused with a methanobenzo core, creating a rigid bicyclic framework. This structural rigidity likely contributes to the compound's stability and influences its reactivity patterns in various chemical transformations.

The dioxaborole ring itself contains a boron atom bonded to two oxygen atoms, forming a five-membered heterocyclic structure. This arrangement creates a unique electronic environment around the boron atom, which is central to the compound's reactivity in various chemical transformations. The stereochemistry at positions 3a, 4, 6, and 7a dictates the spatial arrangement of the molecule, influencing its ability to interact with other reagents and potentially affecting its biological activity if applicable.

Applications in Organic Synthesis and Catalysis

(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborole holds significant potential in the field of organic synthesis and catalysis due to its unique structural features and reactivity. The compound's dioxaborole functionality makes it particularly valuable in synthetic transformations that involve boron chemistry, which has become increasingly important in modern organic synthesis.

In the context of organic synthesis, this compound could serve as a versatile building block for constructing more complex molecular architectures. The boron-containing functional group provides a reactive site for various transformations, including carbon-carbon bond-forming reactions that are central to organic synthesis. The compound's well-defined stereochemistry further enhances its utility in stereoselective synthesis, potentially enabling the preparation of complex chiral molecules with precise control over stereogenic centers.

In catalysis, dioxaborole compounds like (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborole may function as catalysts or catalyst precursors in various transformations. The electronic properties of the compound, enhanced by the methoxyphenyl group, could contribute to its efficacy in catalytic processes. The rigid structure and defined stereochemistry may also enable selective transformations by providing a well-defined environment for substrate binding and activation.

Potential applications in organic synthesis and catalysis include:

  • Asymmetric synthesis of complex chiral molecules

  • Transition metal-catalyzed cross-coupling reactions

  • Lewis acid-catalyzed transformations

  • Stereoselective functional group transformations

  • Synthesis of natural products and pharmaceutically relevant compounds

Current Research Findings and Future Directions

Research on (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborole and related dioxaborole compounds continues to expand our understanding of their properties and potential applications. Current research findings suggest that dioxaboroles can exhibit unique reactivity patterns due to their electronic properties, which may lead to novel applications in both medicinal chemistry and materials science. The specific stereochemistry of this compound may further enhance its utility in stereoselective transformations and biological applications.

Studies on related compounds have demonstrated the versatility of boron-containing heterocycles in various applications. For example, benzoxaboroles, another class of boron-heterocycles, have shown impressive biological activities and have already led to approved drugs for conditions such as onychomycosis and atopic dermatitis . While (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] dioxaborole belongs to a different structural class, these findings highlight the potential of boron-containing compounds in pharmaceutical applications.

Future research directions may include:

  • Comprehensive investigation of the compound's reactivity in various chemical transformations

  • Exploration of its potential biological activities and mechanism of action

  • Development of new synthetic methodologies to access structural analogs

  • Investigation of its properties in material applications, such as electronic devices or sensors

  • Computational studies to better understand its electronic properties and reactivity

These research avenues could expand our understanding of this compound and potentially lead to new applications across multiple scientific disciplines.

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